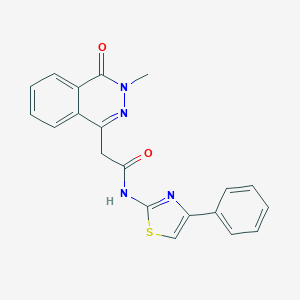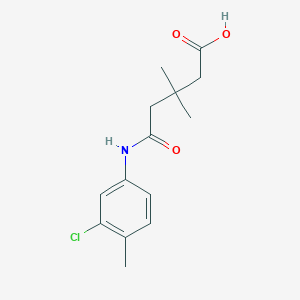
2-Methylphenyl 8-quinolinesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl 8-quinolinesulfonate, also known as MQS, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinolinesulfonates and has been used as a fluorescent probe for the detection of proteins and other biomolecules. MQS has also been studied for its potential applications in drug discovery and medical diagnostics.
Mécanisme D'action
The mechanism of action of 2-Methylphenyl 8-quinolinesulfonate is not fully understood. It is believed to bind to proteins through hydrophobic interactions and hydrogen bonding. The binding of 2-Methylphenyl 8-quinolinesulfonate to proteins can induce conformational changes, resulting in a change in fluorescent intensity. 2-Methylphenyl 8-quinolinesulfonate has also been shown to inhibit the activity of enzymes by binding to their active sites.
Biochemical and Physiological Effects:
2-Methylphenyl 8-quinolinesulfonate has been shown to have several biochemical and physiological effects. It has been shown to selectively bind to proteins, resulting in a change in fluorescent intensity. 2-Methylphenyl 8-quinolinesulfonate has also been shown to inhibit the activity of enzymes, leading to an increase in acetylcholine levels and improved cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methylphenyl 8-quinolinesulfonate is its high selectivity for proteins and enzymes. This property makes it an excellent tool for the detection of these biomolecules in biological samples. Another advantage is its ease of synthesis and purification, which makes it readily available for research applications.
One of the limitations of 2-Methylphenyl 8-quinolinesulfonate is its potential toxicity. It has been shown to induce cytotoxicity in several cell lines at high concentrations. Another limitation is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 2-Methylphenyl 8-quinolinesulfonate. One area of research is the development of new fluorescent probes based on the structure of 2-Methylphenyl 8-quinolinesulfonate. These probes could have improved selectivity and sensitivity for the detection of proteins and other biomolecules.
Another area of research is the development of new applications for 2-Methylphenyl 8-quinolinesulfonate in drug discovery and medical diagnostics. 2-Methylphenyl 8-quinolinesulfonate has shown promise as an inhibitor of enzymes involved in the breakdown of acetylcholine, and further research could lead to the development of new drugs for the treatment of cognitive disorders.
In conclusion, 2-Methylphenyl 8-quinolinesulfonate is a versatile chemical compound that has been widely used in scientific research. Its high selectivity for proteins and enzymes makes it an excellent tool for the detection of these biomolecules in biological samples. Further research and development of 2-Methylphenyl 8-quinolinesulfonate could lead to the development of new fluorescent probes and drugs for the treatment of cognitive disorders.
Méthodes De Synthèse
2-Methylphenyl 8-quinolinesulfonate can be synthesized by reacting 2-methylphenol and 8-hydroxyquinoline-5-sulfonic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the resulting product is purified by recrystallization. The purity of the synthesized 2-Methylphenyl 8-quinolinesulfonate can be confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
2-Methylphenyl 8-quinolinesulfonate has been used in a wide range of scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of proteins. 2-Methylphenyl 8-quinolinesulfonate has been shown to selectively bind to proteins such as bovine serum albumin and human serum albumin, resulting in a change in fluorescent intensity. This property has been used to develop assays for the detection of these proteins in biological samples.
2-Methylphenyl 8-quinolinesulfonate has also been studied for its potential applications in drug discovery. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which has been shown to improve cognitive function in animal models.
Propriétés
Formule moléculaire |
C16H13NO3S |
|---|---|
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
(2-methylphenyl) quinoline-8-sulfonate |
InChI |
InChI=1S/C16H13NO3S/c1-12-6-2-3-9-14(12)20-21(18,19)15-10-4-7-13-8-5-11-17-16(13)15/h2-11H,1H3 |
Clé InChI |
NJGCOCJXAAHAKE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)


![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)
![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)

![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)


